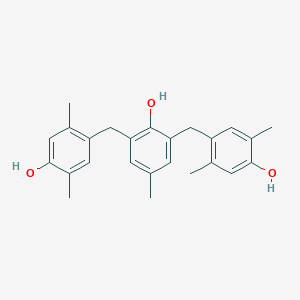
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, also known as BHT-DOX, is a synthetic antioxidant that has been widely used in various fields of research. BHT-DOX is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Mecanismo De Acción
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes.
Biochemical and Physiological Effects:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to have various biochemical and physiological effects. It has been shown to protect against DNA damage, reduce inflammation, and improve liver function. It has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive compared to other antioxidants. However, 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has some limitations, such as its solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol. One area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to protect against oxidative damage in the brain and may have potential as a therapeutic agent for these diseases.
Another area of research is the development of new derivatives of 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol with improved antioxidant properties. Researchers are exploring the use of computational methods to design new compounds with enhanced antioxidant activity.
Conclusion:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is a synthetic antioxidant with superior properties compared to BHT. It has been extensively studied for its antioxidant properties and has been found to have various biochemical and physiological effects. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved antioxidant properties.
Métodos De Síntesis
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is synthesized by reacting 2,6-dimethylphenol with p-cresol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with formaldehyde and sodium hydroxide to produce 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol.
Aplicaciones Científicas De Investigación
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative damage to cells and tissues. It has been used in various fields of research such as food preservation, cosmetics, and pharmaceuticals.
Propiedades
Número CAS |
148398-19-0 |
|---|---|
Nombre del producto |
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol |
Fórmula molecular |
C25H28O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3 |
Clave InChI |
GOWFRAUGTCYVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Sinónimos |
2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
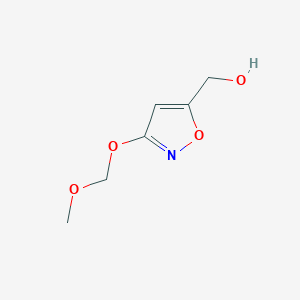
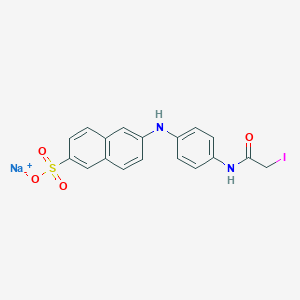

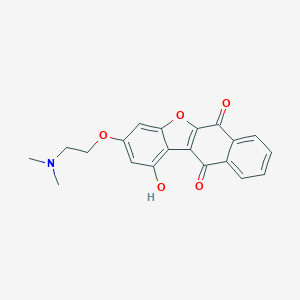


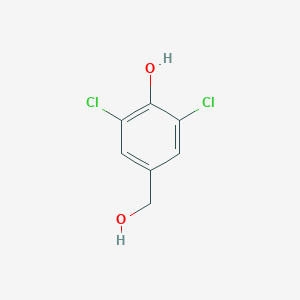
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
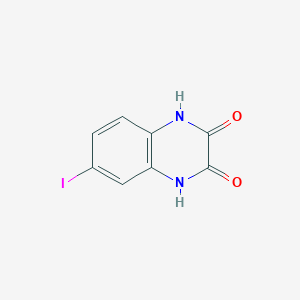

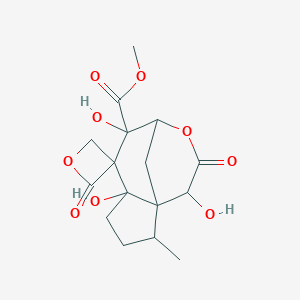
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)